1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl-
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Overview
Description
1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl- is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl- typically involves the use of radical chemistry. One common method includes the functionalization of C(sp3)-H bonds through hydrogen atom transfer (HAT) initiated by radicals such as C(sp3)-, C(sp2)-, O-, or N-radicals. Cyclization reactions, such as 5-exo-trig or 6-exo-trig, are also employed to construct the heterocyclic rings . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom.
Cyclization: Intramolecular cyclization reactions are facilitated by the presence of radicals.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl- involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar compounds to 1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl- include:
1-Oxa-7-azaspiro[4.4]nonane: Lacks the dimethyl groups, which can affect its reactivity and stability.
3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester: Contains additional functional groups that can alter its chemical properties.
2-Oxa-7-azaspiro[4.4]nonane-8,9-diones: Similar spirocyclic structure but with different substituents.
The uniqueness of 1-Oxa-7-azaspiro[4
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
9,9-dimethyl-1-oxa-7-azaspiro[4.4]nonane-2,6,8-trione |
InChI |
InChI=1S/C9H11NO4/c1-8(2)6(12)10-7(13)9(8)4-3-5(11)14-9/h3-4H2,1-2H3,(H,10,12,13) |
InChI Key |
TVTRBIFRLIXLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)C12CCC(=O)O2)C |
Origin of Product |
United States |
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